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Compound of Interest

Compound Name: 5-Ethoxy-6-nitro-1H-indazole

Cat. No.: B11896861

Get Quote

The structural logic of 5-ethoxy-6-nitro-1H-indazole is rooted in its ability to act as a

bioisosteric hinge-binder in the ATP-binding pocket of kinases. The indazole nitrogen atoms

(N1 and N2) serve as critical hydrogen bond donors/acceptors, while the 5-ethoxy group is

precisely positioned to occupy adjacent hydrophobic selectivity pockets.

Table 1: Quantitative Physicochemical Data
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Property Value / Description

Chemical Name 5-Ethoxy-6-nitro-1H-indazole

CAS Registry Number 1226902-28-8

Molecular Formula C9H9N3O3

Molecular Weight 207.19 g/mol

SMILES String O=C1=CC2=C(C=C1OCC)C=NN2

H-Bond Donors 1 (Indazole N-H)

H-Bond Acceptors 4 (Nitro oxygens, Ethoxy oxygen, Indazole N)

Key Structural Features
C5-Ethoxy (Steric/Hydrophobic), C6-Nitro

(Electronic/Precursor)

Mechanistic Synthesis: The SNAr Approach
While multi-step cyclization from aniline derivatives is possible, the most efficient, scalable, and

regioselective route to 5-ethoxy-6-nitro-1H-indazole relies on Nucleophilic Aromatic

Substitution (SNAr) starting from 5-fluoro-6-nitro-1H-indazole[4].

Causality in the Reaction Design
The success of this SNAr reaction hinges on the extreme electron deficiency at the C5 position.

The strong inductive and resonance electron-withdrawing effects of the ortho-nitro group at C6

lower the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This drastically

reduces the activation energy required for the ethoxide nucleophile to attack C5 and form the

intermediate Meisenheimer complex.
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SNAr mechanism for synthesizing 5-ethoxy-6-nitro-1H-indazole via a Meisenheimer complex.

Step-by-Step Experimental Protocol (Self-Validating
Workflow)
This protocol is designed with built-in In-Process Controls (IPCs) to ensure a self-validating

system, preventing downstream failures in multi-step syntheses.

Step 1: Preparation of the Anhydrous Matrix

Action: Suspend 5-fluoro-6-nitro-1H-indazole (1.0 eq) in anhydrous ethanol (10 volumes)

under an inert nitrogen atmosphere.
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Causality: Strict anhydrous conditions are mandatory. Trace water reacts with sodium

ethoxide to generate hydroxide ions ( OH− ). Hydroxide is a potent nucleophile that will

competitively attack the C5 position, yielding the difficult-to-separate 5-hydroxy-6-nitro-1H-

indazole impurity.

Step 2: Controlled Nucleophilic Addition

Action: Cool the suspension to 0°C using an ice bath. Add a 21% w/w solution of sodium

ethoxide (NaOEt) in ethanol (1.2 eq) dropwise over 30 minutes.

Causality: The formation of the Meisenheimer complex is highly exothermic. Maintaining the

reaction at 0°C suppresses competitive deprotonation and subsequent N-alkylation of the

indazole core (at N1 or N2), ensuring strict regioselectivity at the C5 position.

Step 3: Reaction Propagation and IPC Validation

Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20-

25°C). Stir for 2 to 4 hours.

Self-Validation (IPC): Pull a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-

MS. The reaction is deemed complete when the starting material mass ( [M+H]+=182.1 ) is

entirely replaced by the product mass ( [M+H]+=208.2 ). On TLC (Hexanes/EtOAc 1:1), the

product will present as a distinct, UV-active spot with a lower Rf​value due to the increased

polarity of the ethoxy ether linkage.

Step 4: Quenching and Isolation

Action: Quench the reaction mixture by pouring it into cold saturated aqueous ammonium

chloride ( NH4​Cl ) (20 volumes). Extract with ethyl acetate ( 3×10 volumes).

Causality: A mild acidic quench ( NH4​Cl ) is deliberately chosen over strong acids (like HCl).

It effectively neutralizes excess ethoxide without protonating the indazole core ( pKa≈1.5 ),

preventing the product from crashing out as a highly water-soluble hydrochloride salt.

Step 5: Purification
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Action: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​, filter, and

concentrate in vacuo. Purify via flash column chromatography if trace N-alkylated impurities

are detected.

Downstream Functionalization: Building Kinase
Inhibitors
In drug discovery, the nitro group of 5-ethoxy-6-nitro-1H-indazole is rarely retained in the final

Active Pharmaceutical Ingredient (API). Instead, it serves as a masked amine.

Reduction of the nitro group yields 5-ethoxy-1H-indazol-6-amine. This amine acts as the

primary nucleophilic handle for attaching complex, solvent-exposed moieties via amide

coupling. This specific architectural arrangement has been pivotal in the discovery of next-

generation IRAK4 inhibitors (e.g., analogs of Zabedosertib)[2] and allosteric TYK2 inhibitors[5].
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Downstream functionalization of 5-ethoxy-6-nitro-1H-indazole for kinase inhibitor synthesis.

The Role of the Ethoxy Group in Kinase Selectivity
When the indazole core binds to the ATP hinge region of a kinase, the C5-ethoxy group

projects directly into the adjacent hydrophobic pocket. In the context of TYK2, this pocket is

uniquely shaped compared to other Janus kinases (JAK1/2/3). The ethoxy group provides

optimal van der Waals contacts without introducing the steric clashes that a bulkier isopropoxy

or the metabolic liabilities that a methoxy group might incur. This precise spatial fit is a primary

driver for achieving high TYK2 over JAK1 selectivity[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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